3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c13-7(14)3-2-6-10-8-9-4-1-5-12(8)11-6/h1,4-5H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZVOROAGZEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCC(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018170-77-8 | |
| Record name | 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings in the compound participate in nucleophilic substitutions. For example:
-
Aminolysis : Reaction with ammonia or amines (e.g., methylamine) replaces substituents on the pyrimidine ring. In one study, chlorinated derivatives underwent displacement with methylamine in THF to yield amino-substituted analogs .
-
Hydrolysis : Treatment with aqueous sodium hydroxide cleaves electrophilic groups, such as trifluoromethyl substituents, under controlled conditions .
Table 1: Nucleophilic Substitution Examples
Cyclocondensation Reactions
The compound serves as a precursor in multicomponent reactions to form fused heterocycles:
-
With Aldehydes and Ketones : Reacting with 4-chlorobenzaldehyde and acetylacetone in water–ethanol (8:2) with lemon juice as a catalyst yields 1,2-dihydro- triazolo[1,5-a]pyrimidine derivatives .
-
With Aminoindazoles : Cyclocondensation with 3-aminoindazole in acetic acid generates pyrimido[1,2-b]indazole scaffolds, which exhibit antimicrobial activity .
Table 2: Cyclocondensation Products
Esterification and Carboxylic Acid Transformations
The propanoic acid moiety undergoes typical carboxylic acid reactions:
-
Ester Formation : CDI-mediated activation with monoethyl potassium malonate in THF forms malonate esters, enabling further coupling with amines .
-
Decarboxylation : Heating under acidic conditions removes CO₂, generating alkyl-substituted triazolopyrimidines.
Table 3: Carboxylic Acid Reactivity
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Esterification | CDI, monoethyl malonate | THF, 50°C, 12 h | Malonate ester derivative | 40 | |
| Decarboxylation | H₂SO₄, Δ | 100°C, 2 h | Decarboxylated analog | 82 |
Mechanistic Insights
Scientific Research Applications
3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The biological and physicochemical properties of triazolo[1,5-a]pyrimidine derivatives are heavily influenced by substituents on the core scaffold. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Features and Physicochemical Properties
Critical Analysis of Substituent Effects
Biological Activity
3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to a class of heterocycles known as triazolopyrimidines. Its molecular formula is C8H10N4O2 with a molecular weight of approximately 194.19 g/mol. The synthesis of such compounds typically involves various methods including cyclization reactions of pyridine derivatives and triazoles.
Synthesis Overview:
- Starting Materials: Pyridine derivatives and azoles.
- Methods: Common methods include PIFA-mediated intramolecular annulation and copper-catalyzed reactions that facilitate the formation of N-N bonds under mild conditions .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit notable anticancer properties. For instance:
- In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 0.85 μM to 56.17 μM against different cancer types .
- Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways, affecting the expression of key proteins involved in cell survival (e.g., Bcl-2 family proteins) .
Anti-fibrotic Properties
Research has shown that compounds similar to this compound can inhibit collagen production in hepatic stellate cells:
- Picro-Sirius red staining and hydroxyproline assays indicated reduced collagen deposition in treated cells.
- The expression levels of collagen type I alpha 1 (COL1A1) were significantly decreased upon treatment with these compounds, suggesting their potential as anti-fibrotic agents .
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound 43 | Anticancer (MGC-803) | 0.85 μM | |
| Compound 12m | Anti-fibrotic (HSC-T6) | Not specified |
These findings emphasize the importance of structural modifications in enhancing biological activity.
Q & A
Q. Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| IR Spectroscopy | C=N (1640 cm⁻¹), N–H (3200 cm⁻¹), C=O (1700 cm⁻¹) | |
| ¹H NMR | δ 2.4–2.6 (propanoic acid CH₂), δ 7.2–8.1 (aromatic H) | |
| Mass Spectrometry | m/z 533 (M⁺) |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. ethanol, which may slow kinetics .
- Temperature Control : Reflux (140–160°C) in DMF reduces side reactions compared to room-temperature syntheses .
- Catalytic Additives : Use of p-toluenesulfonic acid in NMP accelerates triazole formation by 30% .
Q. Comparative Yields
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, reflux | 78 | 95 | |
| Ethanol, room temperature | 52 | 85 |
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- IR Spectroscopy : Validates functional groups (e.g., C=O in propanoic acid at 1700 cm⁻¹) .
- NMR Analysis : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1; propanoic acid CH₂ at δ 2.4–2.6). ¹³C NMR confirms sp² carbons in the triazolopyrimidine ring (δ 150–160 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 366.30 for C₁₆H₁₃F₃N₄O₃) align with theoretical values .
Advanced: How to resolve contradictions in reported spectral data?
Methodological Answer:
Discrepancies in NMR/IR data (e.g., shifting C=N stretches) may arise from:
- Solvent Effects : D₂O vs. CDCl₃ alters proton exchange rates.
- Crystallinity : Amorphous vs. crystalline forms affect peak broadening.
Validation Protocol :
Cross-Technique Correlation : Match IR C=N stretches with ¹³C NMR sp² carbons.
Isotopic Labeling : Use ¹⁵N-labeled aminotriazole to track triazole ring formation .
Basic: What are common impurities, and how are they removed?
Methodological Answer:
- Major Impurities : Unreacted aminotriazole (≤5%) and ester byproducts.
- Purification :
- Recrystallization : Ethanol removes polar impurities (purity ↑ from 85% to 95%) .
- Column Chromatography : Silica gel (hexane:ethyl acetate, 3:1) isolates non-polar byproducts .
Q. Impurity Profile
| Impurity | Source | Removal Method |
|---|---|---|
| Ethyl 3-oxohexanoate | Incomplete cyclization | Recrystallization |
| Aromatic aldehyde | Excess reagent | Column chromatography |
Advanced: How can computational methods predict reactivity or bioactivity?
Methodological Answer:
Q. Computational Findings
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.3 eV (indicative of stability) | |
| Docking Score (A₂A Receptor) | −8.2 kcal/mol |
Advanced: What strategies design derivatives for enhanced bioactivity?
Methodological Answer:
- Substituent Engineering :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability (t₁/₂ ↑ 2.5×) .
- Aromatic Modifications : Phenyl→furoyl substitution improves solubility (logP ↓ 0.8) .
- Biological Testing :
- Enzyme Inhibition Assays : IC₅₀ values against kinases (e.g., EGFR IC₅₀ = 0.45 µM) .
Q. Derivative SAR
| Derivative | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| 7-Phenyl analog | EGFR: 0.45 µM | |
| 5-Trifluoromethyl analog | CYP3A4: 1.2 µM |
Notes
- Data Contradictions : Addressed via multi-technique validation (e.g., IR + NMR).
- Methodology : Emphasized scalability (e.g., DMF reflux for industrial translation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
